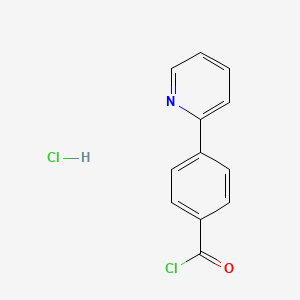
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride is a chemical compound with the molecular formula C12H8ClNO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a pyridinyl group at the 2-position. This compound is used in various research fields, particularly in neurology and pain and inflammation studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride typically involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride to form 2-pyridinecarbonyl chloride. This intermediate is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-(2-Pyridinyl)benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-(2-Pyridinyl)benzamide or 4-(2-Pyridinyl)benzoate esters can be formed.
Hydrolysis Product: 4-(2-Pyridinyl)benzoic acid.
科学的研究の応用
4-(2-Pyridinyl)benzoyl Chloride Hydrochloride has several applications in scientific research:
Pain and Inflammation: The compound is utilized in research focused on pain and inflammation mechanisms.
Chemical Synthesis: It serves as an intermediate in the synthesis of various bioactive molecules.
作用機序
The mechanism of action of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways depend on the context of its use in research .
類似化合物との比較
Similar Compounds
4-(2-Pyridinyl)benzoic Acid: A hydrolysis product of 4-(2-Pyridinyl)benzoyl Chloride Hydrochloride.
4-(2-Pyridinyl)benzamide: A substitution product formed with amines.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of benzoyl chloride with the biological activity of the pyridinyl group. This makes it a valuable compound in both synthetic chemistry and biological research .
特性
分子式 |
C12H9Cl2NO |
|---|---|
分子量 |
254.11 g/mol |
IUPAC名 |
4-pyridin-2-ylbenzoyl chloride;hydrochloride |
InChI |
InChI=1S/C12H8ClNO.ClH/c13-12(15)10-6-4-9(5-7-10)11-3-1-2-8-14-11;/h1-8H;1H |
InChIキー |
KYJJJEKWUOIONN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)

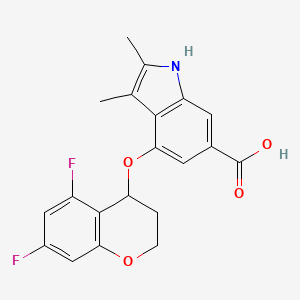
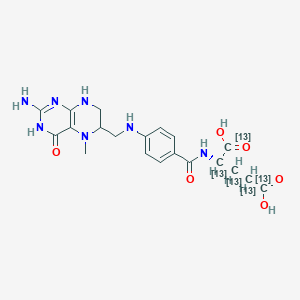
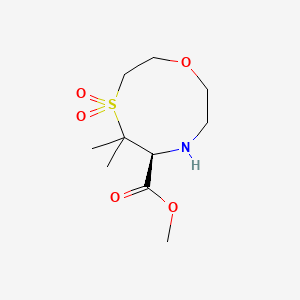
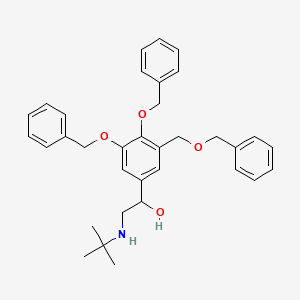
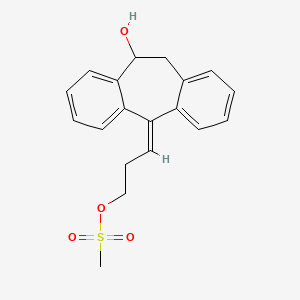
![(2R)-2-[2-[(3R,4R,5S,7S,14S,16R)-17-acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13842897.png)
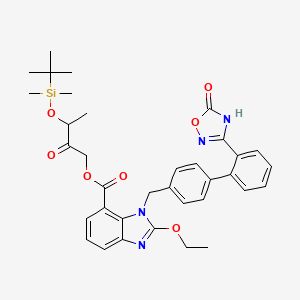
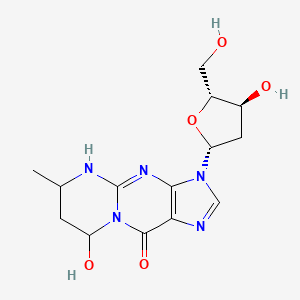
![N-[2-(4-acetamidophenyl)ethyl]acetamide](/img/structure/B13842911.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
